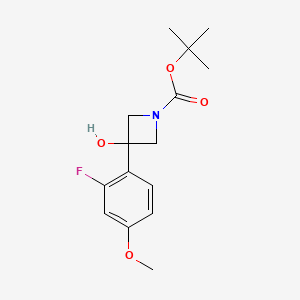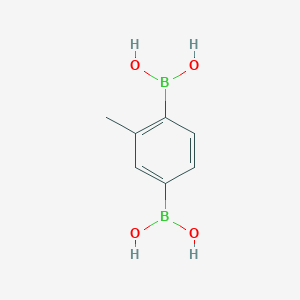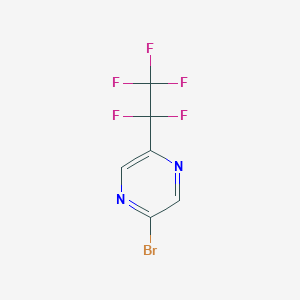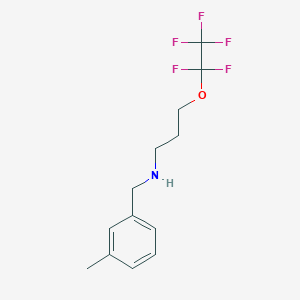![molecular formula C10H12N4O4 B11761964 N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline is a complex organic compound characterized by its unique structure, which includes deuterium atoms and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline typically involves multiple steps. One common method includes the reaction of 2,3,5-trideuterio-4,6-dinitroaniline with butylideneamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include toluene or dichloromethane at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems can also reduce the risk of human error and increase efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used.
Substitution: Conditions for substitution reactions can vary, but may include the use of strong acids or bases to facilitate the exchange of deuterium atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce nitroso or nitrate compounds.
Aplicaciones Científicas De Investigación
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline exerts its effects involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the deuterium atoms can affect the compound’s stability and reactivity. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitrobenzene
- N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitrotoluene
Uniqueness
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties compared to its non-deuterated analogs. This makes it particularly valuable in research applications where isotopic labeling is important.
Propiedades
Fórmula molecular |
C10H12N4O4 |
|---|---|
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline |
InChI |
InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6-/i4D,5D,7D |
Clave InChI |
IKGRHEWIFBFXPP-HAXLZVSGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N/N=C\CCC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
SMILES canónico |
CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
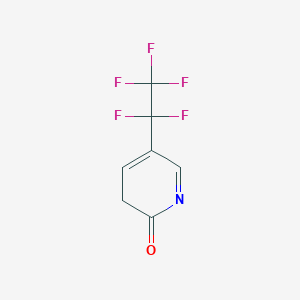
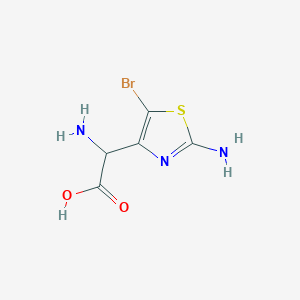
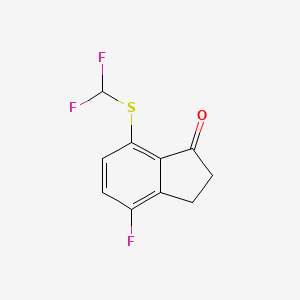
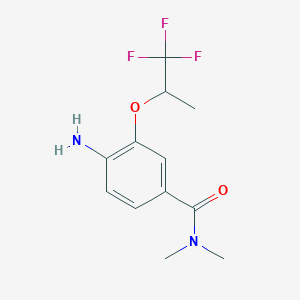
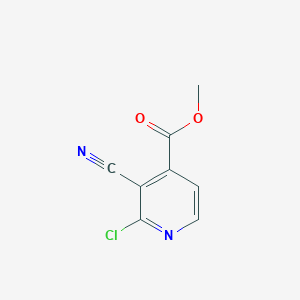
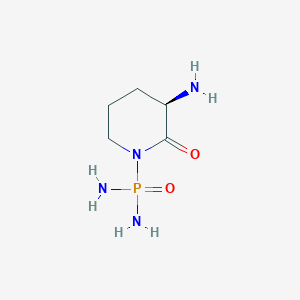

![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
